8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H20ClN5O3 and its molecular weight is 461.91. The purity is usually 95%.
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Biological Activity
8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the imidazo[2,1-f]purine class. This compound exhibits diverse biological activities and potential medicinal applications due to its unique structural features, including a fused ring system that combines imidazole and purine moieties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C24H20ClN5O3
- Molecular Weight : 461.9 g/mol
- IUPAC Name : 6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. For instance, studies indicate that derivatives of imidazo[2,1-f]purines can act as phosphodiesterase inhibitors and serotonin receptor ligands, which are critical pathways in neuropharmacology.
1. Antidepressant Potential
Research has shown that certain derivatives of imidazo[2,1-f]purines exhibit significant antidepressant effects. For example, a study evaluated the antidepressant activity of related compounds in forced swim tests (FST) in mice, revealing that some derivatives demonstrated greater potency than established anxiolytic drugs like diazepam . This suggests that the compound may interact with serotonin receptors (5-HT1A and 5-HT7), contributing to its potential antidepressant properties.
2. Phosphodiesterase Inhibition
The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibiting these enzymes can enhance the levels of cyclic nucleotides (cAMP and cGMP), which are important for various cellular signaling pathways. This mechanism could underlie its therapeutic effects in mood disorders .
3. Anticancer Activity
Preliminary studies suggest that imidazo[2,1-f]purine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may relate to the modulation of purine metabolism and signaling pathways associated with cell proliferation and survival .
Case Study 1: Antidepressant Activity
In a controlled study involving mice, selected derivatives of the compound were tested for their effects on anxiety and depression-like behaviors. The results indicated that certain modifications to the compound significantly enhanced its antidepressant effects compared to standard treatments .
Case Study 2: PDE Inhibition
A series of experiments assessed the inhibitory effects of various imidazo[2,1-f]purines on phosphodiesterases using enzymatic assays. The findings demonstrated that specific structural modifications could lead to increased selectivity and potency against PDE4B and PDE10A .
Properties
CAS No. |
886899-04-3 |
---|---|
Molecular Formula |
C24H20ClN5O3 |
Molecular Weight |
461.91 |
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O3/c1-14(31)12-29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-8-5-4-6-9-16)30(23)18-11-7-10-17(25)15(18)2/h4-11,13H,12H2,1-3H3 |
InChI Key |
XRDBRPRQILLKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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